sodium3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate
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Overview
Description
Sodium 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate is a chemical compound with the molecular formula C7H9N3O2Na It is a derivative of 1,2,4-triazole, a heterocyclic compound known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Sodium 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylate derivatives.
Reduction: Reduction reactions can yield different triazole derivatives with altered functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents at the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted triazole derivatives, which can be further utilized in different chemical and pharmaceutical applications.
Scientific Research Applications
Sodium 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex triazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of sodium 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways.
Comparison with Similar Compounds
1,2,4-Triazole: A parent compound with a wide range of applications in medicinal chemistry.
3-Cyclopropyl-1-methyl-1H-1,2,4-triazole: A closely related compound with similar chemical properties.
Sodium 1,2,4-triazole-5-carboxylate: Another sodium salt derivative with comparable reactivity.
Uniqueness: Sodium 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate is unique due to the presence of the cyclopropyl and methyl groups, which confer distinct chemical and biological properties. These substituents can enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H8N3NaO2 |
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Molecular Weight |
189.15 g/mol |
IUPAC Name |
sodium;5-cyclopropyl-2-methyl-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C7H9N3O2.Na/c1-10-6(7(11)12)8-5(9-10)4-2-3-4;/h4H,2-3H2,1H3,(H,11,12);/q;+1/p-1 |
InChI Key |
IKFHEZXEJLWSDS-UHFFFAOYSA-M |
Canonical SMILES |
CN1C(=NC(=N1)C2CC2)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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